4-(2-Bromoethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

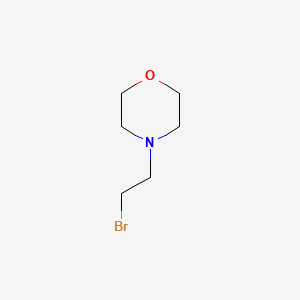

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMXEDZZSWLXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363618 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-07-3 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Bromoethyl)morpholine CAS number and properties

An In-Depth Technical Guide to 4-(2-Bromoethyl)morpholine: Synthesis, Properties, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic morpholine ring and a reactive bromoethyl group, it serves as a valuable building block for the synthesis of a wide array of more complex molecules. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties for improved pharmacokinetics, and improve blood-brain barrier permeability.[1] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed synthesis and purification protocol, spectroscopic characterization, reactivity, applications, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development.

1.1. Identifiers

-

Chemical Name: this compound

-

Synonyms: 2-(Morpholino)ethyl bromide, N-(2-Bromoethyl)morpholine[2][5]

1.2. Physicochemical Data

The properties of this compound are summarized in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and ensuring proper storage.

| Property | Value | Source(s) |

| Molecular Weight | 194.07 g/mol | [2][3] |

| Appearance | Colorless to yellow clear liquid or solid/semi-solid | [2][3] |

| Purity | Typically >90% (GC) | [2][3] |

| Flash Point | 87 °C | [3] |

| InChI Key | CVMXEDZZSWLXPB-UHFFFAOYSA-N | [2] |

Note: The physical state can vary depending on purity and temperature. It is often handled as a liquid.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the bromination of 2-morpholinoethanol. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an effective and widely cited method.

2.1. Synthetic Pathway: Appel Reaction

The reaction proceeds by the activation of the alcohol with the PPh₃/CBr₄ reagent system, forming an intermediate that is subsequently displaced by the bromide ion. This method is favored for its mild conditions and good yields.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 89583-07-3 [sigmaaldrich.com]

- 3. This compound | 89583-07-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 89583-07-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 89583-07-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

4-(2-Bromoethyl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(2-Bromoethyl)morpholine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and pharmaceutical drug development. The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This document details the molecular and physicochemical properties of this compound, provides a robust and validated protocol for its synthesis and purification, discusses its spectroscopic signature, and explores its reactivity and applications. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is a versatile bifunctional molecule featuring a tertiary amine embedded within a morpholine ring and a primary alkyl bromide. This structure makes it an excellent reagent for introducing the morpholinoethyl group into various molecular frameworks.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂BrNO | [3] |

| Molecular Weight | 194.07 g/mol | [3] |

| CAS Number | 89583-07-3 | |

| Appearance | Colorless to Yellow Liquid/Semi-solid | |

| Flash Point | 87 °C | |

| Storage | Store under inert gas, Frozen (<0°C) |

The molecule is often supplied and used as its hydrobromide or hydrochloride salt, which are typically white to yellowish crystalline solids and may exhibit greater stability and ease of handling for certain applications.[4][5]

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a substrate like 2-morpholinoethanol, it is crucial to employ mild conditions to avoid side reactions involving the tertiary amine. The Appel reaction is an exemplary choice for this conversion.

Causality of Method Selection

The chosen method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This combination is characteristic of the Appel reaction for converting alcohols to alkyl bromides.

-

Expertise & Experience: This method is preferred over harsher conditions (e.g., using HBr) because it proceeds under neutral, mild conditions at or below room temperature. This prevents the protonation and potential quaternization of the morpholine nitrogen, which could lead to undesired side products and complicate purification. The reaction forms a stable triphenylphosphine oxide byproduct, which provides a strong thermodynamic driving force for the reaction.

-

Trustworthiness: The protocol is self-validating. The formation of solid triphenylphosphine oxide, which can be largely removed by filtration after precipitation with a nonpolar solvent like hexanes, provides a clear visual and physical indication that the reaction has proceeded. Subsequent purification by silica gel chromatography ensures high purity of the final product, which is essential for its use in pharmaceutical synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(2-bromo-ethyl)-morpholine from 2-morpholin-4-yl-ethanol.[6]

Materials:

-

2-morpholin-4-yl-ethanol (0.656 g, 5.0 mmol)

-

Carbon tetrabromide (2.49 g, 7.5 mmol, 1.5 eq)

-

Triphenylphosphine (1.57 g, 6.0 mmol, 1.2 eq)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-morpholin-4-yl-ethanol (0.656 g) and dichloromethane (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon tetrabromide (2.49 g) to the stirred solution.

-

Slowly add triphenylphosphine (1.57 g) portion-wise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the mixture to warm to ambient temperature. Stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the DCM.

-

Add hexanes (50 mL) to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the solid byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (0% to 30%) to afford pure 4-(2-bromo-ethyl)-morpholine (yield: 0.580 g, 59.8%).[6]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. While specific spectra for this exact molecule are not publicly available, extensive data on N-substituted morpholines allow for a highly accurate prediction of its ¹H and ¹³C NMR spectra.[7][8]

-

¹H NMR: The morpholine ring protons typically appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen (H-2, H-6) are deshielded and expected around δ 3.7 ppm. The protons adjacent to the nitrogen (H-3, H-5) are more shielded and expected around δ 2.5 ppm. The ethyl group protons will present as two triplets: the methylene group attached to the bromine (Br-CH₂-) will be the most downfield (approx. δ 3.4 ppm), and the methylene group attached to the morpholine nitrogen (-N-CH₂-) will be further upfield (approx. δ 2.8 ppm).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the carbon framework. The carbons adjacent to the oxygen (C-2, C-6) resonate around δ 67 ppm.[8] The carbons adjacent to the nitrogen (C-3, C-5) are found upfield around δ 54 ppm. For the ethyl chain, the carbon bonded to the nitrogen (-N-C H₂-) is expected around δ 58 ppm, while the carbon bonded to the bromine (Br-C H₂-) will be significantly shifted upfield to around δ 30-35 ppm due to the heavy atom effect of bromine.

Chemical Reactivity and Applications

The primary utility of this compound stems from its function as an electrophilic alkylating agent. The carbon-bromine bond is polarized, making the methylene carbon susceptible to nucleophilic attack, proceeding via a classic Sₙ2 mechanism.

Caption: General Sₙ2 reactivity of this compound with a nucleophile (Nu:).

This reactivity is widely exploited in drug discovery to append the morpholinoethyl moiety onto various scaffolds.[1]

-

Rationale for Use in Drug Development: The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary nitrogen provides a basic handle that can be protonated at physiological pH, often leading to improved aqueous solubility and better interaction with biological targets.[1][2]

-

Field-Proven Insights: The morpholinoethyl group introduced by this reagent is found in numerous biologically active compounds, including antibacterial and anticancer agents. For example, derivatives of the related 4-(2-aminoethyl) morpholine have been synthesized and shown to possess antibacterial activity, demonstrating the value of this scaffold in generating new therapeutic leads.[9]

Safe Handling and Storage

As a reactive alkylating agent, this compound and its salts must be handled with appropriate care. The following guidelines are synthesized from established safety data sheets.[10][11][12]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[10]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.[10]

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The free base is air and heat sensitive and should be stored under an inert atmosphere at frozen temperatures (<0°C).

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen.[12]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]

-

In all cases of exposure, consult a physician.[11]

-

References

- Chemsrc. MSDS of this compound Hydrobromide.

- PubChem. This compound hydrobromide | C6H13Br2NO | CID 21509544.

- Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 42802-94-8 Name: - 杭州智化科技有限公司.

- Rasool, S. et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

- Kolehmainen, E. et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB.

- Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

- PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- Organic Chemistry Portal. Morpholine synthesis.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 89583-07-3 CAS MSDS (2-(4-Morpholine)ethyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 42802-94-8: Morpholine,4-(2-bromoethyl)-, hydrobromide… [cymitquimica.com]

- 5. 89583-06-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. capotchem.cn [capotchem.cn]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42802-94-8 Name: [xixisys.com]

4-(2-Bromoethyl)morpholine structure and IUPAC name

An In-depth Technical Guide to 4-(2-Bromoethyl)morpholine: Structure, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromoethyl group with the pharmacologically advantageous morpholine ring, make it an indispensable intermediate for the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, validated synthetic protocols, and critical applications in drug development. It is intended as a resource for researchers, chemists, and professionals in the pharmaceutical industry to facilitate its effective use in the laboratory and to underscore its strategic importance in the design of next-generation therapeutics.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is a well-characterized compound with a distinct structure that dictates its reactivity and utility.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also commonly referred to by its CAS number, 89583-07-3.[1][2][3] The compound is frequently used in its more stable salt forms, namely this compound hydrobromide[4][5] and this compound hydrochloride.[6]

Molecular Structure

The molecule consists of two key functional components:

-

A morpholine ring : A saturated six-membered heterocycle containing an oxygen atom and a nitrogen atom in a 1,4-arrangement. This moiety is recognized as a "privileged structure" in medicinal chemistry for its ability to improve the pharmacokinetic properties of drug candidates.[7][8]

-

An N-(2-bromoethyl) substituent : An ethyl chain attached to the morpholine nitrogen, with a terminal bromine atom. This bromine serves as a good leaving group, making the compound an effective alkylating agent for introducing the morpholin-4-ylethyl group into target molecules.

Caption: 2D Structure of this compound.

Key Chemical Identifiers

For unambiguous documentation and database searching, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 89583-07-3 | [1][9] |

| Molecular Formula | C₆H₁₂BrNO | [1][9][10] |

| Molecular Weight | 194.07 g/mol | [1][9][10][11] |

| InChI Key | CVMXEDZZSWLXPB-UHFFFAOYSA-N | [1][11] |

| Canonical SMILES | C1COCCN1CCBr | [3] |

Physicochemical and Handling Properties

Understanding the physical properties and stability of this compound is essential for its safe handling, storage, and application in synthesis.

Summary of Properties

| Property | Value | Significance & Rationale |

| Physical State | Liquid or semi-solid | [1] Often appears as a colorless to yellow/brown oil, its state can depend on purity and temperature. |

| Boiling Point | 219.9°C at 760 mmHg | [10] Its relatively high boiling point allows for reactions to be conducted at elevated temperatures if necessary, but purification is typically done via chromatography, not distillation. |

| Flash Point | 87 °C | [9] Classified as a combustible liquid, requiring that it be kept away from open flames and sparks.[9] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) | Facilitates its use in a wide range of reaction conditions. Its hydrobromide salt form is soluble in water and ethanol.[5] |

| Stability | Air and heat sensitive | [9] The compound can degrade upon exposure to air and heat. This necessitates specific storage and handling procedures to maintain its purity and reactivity. |

| Storage | Store under inert gas (e.g., Argon, Nitrogen) at freezer temperatures (<0°C or -20°C) | [1][3][9][10] This is the critical, self-validating protocol to prevent degradation and ensure reproducibility in experiments. The inert atmosphere prevents oxidation, and low temperatures slow decomposition pathways. |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol precursor, 2-morpholinoethanol. This method is favored due to the commercial availability of the starting material and the high efficiency of the Appel reaction.

Reaction Principle: The Appel Reaction

The conversion of an alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) is a classic Appel reaction. The causality is as follows:

-

PPh₃ attacks a bromine atom on CBr₄, forming a phosphonium salt intermediate [Ph₃P-Br]⁺ and the tribromomethanide anion CBr₃⁻.

-

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonium salt, displacing the bromide ion.

-

The displaced bromide ion then performs an Sₙ2 attack on the carbon atom attached to the oxygen, leading to the desired alkyl bromide and the highly stable triphenylphosphine oxide (Ph₃PO) byproduct.

Validated Step-by-Step Synthesis Protocol

This protocol is adapted from established laboratory procedures.[11]

Reagents & Equipment:

-

2-morpholin-4-yl-ethanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-morpholin-4-yl-ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: To the stirred solution, add carbon tetrabromide (1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). Rationale: Portion-wise addition of PPh₃ helps control the initial exotherm of the reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature overnight (12-16 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add a sufficient volume of hexanes to the resulting residue to precipitate the triphenylphosphine oxide byproduct.

-

Isolation: Filter the solid Ph₃PO and wash it with additional hexanes. Collect the filtrate, which contains the crude product.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).[11] Rationale: Chromatography is essential to remove residual starting material and any remaining byproducts, yielding the pure 4-(2-bromo-ethyl)-morpholine as a colorless oil.[11]

Synthesis & Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Role and Application in Drug Development

This compound is not a therapeutic agent itself but a high-value intermediate. Its utility stems from its ability to efficiently introduce the morpholine scaffold into drug candidates.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is prevalent in approved drugs and is considered a privileged scaffold for several reasons.[7]

-

Improved Physicochemical Properties: It often enhances aqueous solubility and modulates lipophilicity, which is crucial for balancing membrane permeability and bioavailability.[8][12]

-

Metabolic Stability: The saturated ring is generally stable to metabolic degradation.

-

Favorable Pharmacokinetics: Its inclusion can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

-

Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, and the basic nitrogen allows for salt formation and ionic interactions with biological targets.[8]

Morpholine derivatives are integral to drugs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[12][13]

Mechanism of Action in Synthesis

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution (Sₙ2) reactions. It serves as an electrophile, reacting with various nucleophiles such as amines, phenols, thiols, and carbanions to form a new carbon-nucleophile bond. This reaction is a cornerstone for building more complex molecular architectures.

Caption: General Sₙ2 reaction scheme using this compound.

Safety, Handling, and Hazard Mitigation

As a reactive chemical, strict adherence to safety protocols is mandatory when handling this compound and its salt forms.

GHS Hazard Identification

The compound is classified with multiple hazards. The following GHS statements are consistently reported across safety data sheets for the compound and its hydrobromide salt.[4][14]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |

Self-Validating Protective Measures

To ensure laboratory safety and experimental integrity, the following precautions are required.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14][15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[14]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound stands out as a strategic and versatile building block in the field of drug discovery. Its straightforward synthesis and the inherent value of the morpholine moiety provide chemists with a reliable tool for creating novel compounds with potentially enhanced therapeutic and pharmacokinetic profiles. The detailed protocols, structural insights, and safety guidelines presented in this document serve as an authoritative resource for its effective and safe utilization, empowering researchers to accelerate the development of innovative pharmaceuticals.

References

- PubChem. (n.d.). This compound hydrobromide | C6H13Br2NO | CID 21509544.

- PubChem. (n.d.). This compound | C6H12BrNO | CID 1502101.

- MySkinRecipes. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved.

Sources

- 1. This compound | 89583-07-3 [sigmaaldrich.com]

- 2. This compound | C6H12BrNO | CID 1502101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 89583-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]

- 6. 89583-06-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 89583-07-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. This compound [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

4-(2-Bromoethyl)morpholine synthesis from 2-morpholinoethanol

An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)morpholine from 2-Morpholinoethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in pharmaceutical development. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and emphasize the safety and handling considerations necessary for a successful and secure synthesis.

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for the favorable physicochemical properties it imparts to drug candidates, such as improved aqueous solubility and metabolic stability[1]. This compound serves as a versatile bifunctional building block. The morpholine nitrogen provides a basic handle, while the reactive bromoethyl group acts as an electrophile, enabling its use as a linker to introduce the morpholine moiety into a wide array of molecular architectures[1][2]. This makes it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential anticancer, antiviral, and anti-inflammatory agents[3].

Chemical Principles and Mechanistic Overview

The conversion of 2-morpholinoethanol to this compound is a classic nucleophilic substitution reaction, specifically the transformation of a primary alcohol into an alkyl bromide. The hydroxyl group (-OH) of the alcohol is a poor leaving group; therefore, the reaction requires a brominating agent to convert it into a more reactive intermediate that is susceptible to nucleophilic attack by a bromide ion.

Selection of Brominating Agent: A Comparative Rationale

Several reagents can accomplish this transformation. The choice of reagent is a critical experimental decision based on factors like yield, reaction conditions, ease of purification, and safety.

| Reagent | Mechanism Type | Advantages | Disadvantages |

| **Thionyl Bromide (SOBr₂) ** | Sₙ2 | Gaseous byproducts (SO₂, HBr) are easily removed, simplifying purification. | Highly reactive with water and moisture-sensitive; corrosive and toxic[4][5][6]. Less stable than thionyl chloride[7][8]. |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Effective for primary and secondary alcohols. | The byproduct, phosphorous acid (H₃PO₃), can be difficult to remove from the reaction mixture. |

| Hydrobromic Acid (HBr) | Sₙ2 | Inexpensive and straightforward. | Requires strong acidic conditions and often high temperatures, which may not be suitable for sensitive substrates. |

| Appel Reaction (CBr₄/PPh₃) | Sₙ2 | Mild reaction conditions, suitable for a wide range of functional groups. | Produces triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product[9]. |

For this guide, we will focus on Thionyl Bromide due to the efficiency of its work-up, while also providing the Appel reaction as a milder alternative.

The Reaction Mechanism: Sₙ2 Pathway

The reaction of a primary alcohol like 2-morpholinoethanol with thionyl bromide proceeds through a well-established Sₙ2 mechanism. This pathway involves the inversion of stereochemistry, although this is not relevant for this achiral substrate. The key steps are the activation of the alcohol followed by the displacement by the bromide ion.

Caption: General workflow for the Sₙ2 synthesis of this compound.

Recommended Synthesis Protocol: Using Thionyl Bromide

This protocol is adapted from analogous procedures for converting primary alcohols to alkyl halides using thionyl halides[10][11]. The key advantage is the formation of gaseous byproducts that are easily removed.

Materials and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| 2-Morpholinoethanol | ≥99% | Starting Material |

| Thionyl Bromide | ≥97% | Brominating Agent |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Saturated Sodium Bicarbonate | Aqueous Solution | Neutralizing Quench |

| Anhydrous Magnesium Sulfate | Granular | Drying Agent |

| Equipment | ||

| Round-bottom flask | Appropriate size | Reaction Vessel |

| Magnetic stirrer & stir bar | Agitation | |

| Dropping funnel | Controlled Reagent Addition | |

| Reflux condenser | Prevent Solvent Loss | |

| Ice bath | Temperature Control | |

| Gas trap/scrubber | (e.g., NaOH solution) | Neutralize HBr/SO₂ gas |

| Separatory funnel | Liquid-liquid extraction | |

| Rotary evaporator | Solvent Removal |

CRITICAL SAFETY PROTOCOL: Handling Thionyl Bromide

Thionyl bromide is a highly hazardous substance that demands stringent safety measures.

-

Corrosive and Toxic: It causes severe skin burns and eye damage. It is harmful if inhaled or swallowed[6][12].

-

Violent Reaction with Water: Thionyl bromide reacts violently with water and moisture, releasing toxic and corrosive gases (HBr and SO₂)[4][6].

-

Handling: All manipulations must be performed in a certified chemical fume hood.[5]. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a flame-retardant lab coat[5]. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition[4].

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials[6]. The container must be kept tightly sealed[4].

-

Emergency: Ensure an eyewash station and safety shower are immediately accessible[5]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention[5].

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving acidic gases.

-

Reaction Initiation: Under an inert atmosphere (nitrogen), charge the flask with 2-morpholinoethanol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl bromide (SOBr₂) (approx. 1.2 - 1.5 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).

-

Cooling: Once the reaction is complete, cool the mixture back down to room temperature.

Work-up and Purification

-

Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator.

-

Quenching: Slowly and cautiously add the crude residue to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be prepared for gas evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to yield this compound as a colorless to pale yellow oil[9].

Alternative Protocol: The Appel Reaction

For substrates that are sensitive to acidic or harsh conditions, the Appel reaction offers a milder alternative[9].

Step-by-Step Procedure

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-morpholinoethanol (1.0 eq.) and carbon tetrabromide (CBr₄) (1.5 eq.) in anhydrous dichloromethane at 0 °C[9].

-

Reagent Addition: Slowly add triphenylphosphine (PPh₃) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C[9].

-

Reaction: Allow the mixture to warm to room temperature and stir overnight[9].

-

Work-up: Concentrate the mixture under reduced pressure. Add hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter off the solid byproduct. The filtrate, containing the desired product, can be concentrated and purified by silica gel chromatography[9].

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical techniques. The product may also be isolated as its hydrobromide salt, which is often a crystalline solid[2][13][14].

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂BrNO | [9] |

| Molecular Weight | 194.07 g/mol | [9] |

| Appearance | Colorless to pink or yellow solid or liquid | [3] |

| Storage | Store under inert gas, preferably at -20°C | [3][15] |

Spectroscopic Data

Final product validation should be performed using spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the δ 2.4-3.7 ppm range) and two triplets for the ethyl chain protons (-N-CH₂- and -CH₂-Br). |

| ¹³C NMR | Four distinct signals for the four unique carbon environments: two for the morpholine ring, one for the N-CH₂ carbon, and one for the CH₂-Br carbon (which would be the most downfield of the sp³ carbons). |

| IR Spectroscopy | Characteristic peaks for C-H stretching (alkane), C-O-C stretching (ether), C-N stretching (amine), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region). |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |

Conclusion

The synthesis of this compound from 2-morpholinoethanol is a fundamental transformation for medicinal chemists and drug development professionals. While several methods exist, the use of thionyl bromide offers a scalable and efficient route, provided that stringent safety protocols are meticulously followed. The milder Appel reaction presents a valuable alternative for more delicate substrates. Proper purification and rigorous spectroscopic characterization are essential to validate the final product's identity and purity, ensuring its suitability for subsequent use in the synthesis of novel therapeutic agents.

References

- Cole-Parmer.

- Georganics.

- Capot Chemical Co., Ltd. MSDS of Thionyl Bromide. [Link]

- MySkinRecipes. This compound. [Link]

- Chemistry Stack Exchange. Can thionyl bromide produce alkyl bromides?. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 42802-94-8: Morpholine,4-(2-bromoethyl)-, hydrobromide… [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. georganics.sk [georganics.sk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Thionyl bromide | 507-16-4 [smolecule.com]

- 11. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

- 13. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]

- 14. This compound hydrobromide | 42802-94-8 [sigmaaldrich.com]

- 15. This compound | 89583-07-3 [sigmaaldrich.com]

physical and chemical properties of 4-(2-Bromoethyl)morpholine

An In-Depth Technical Guide to 4-(2-Bromoethyl)morpholine: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis industries. As a bifunctional molecule, it incorporates the pharmacologically relevant morpholine scaffold and a reactive bromoethyl side chain. This unique combination makes it a valuable intermediate for introducing the morpholino group into a wide array of molecular structures, enabling the synthesis of novel therapeutic agents and functional materials.[1][2] The morpholine ring, an ether and a secondary amine functional group, is a common feature in numerous approved drugs, prized for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, chemical reactivity, and synthesis of this compound. Furthermore, it details established protocols for its safe handling and highlights its critical role in the development of active pharmaceutical ingredients (APIs).

Molecular and Physicochemical Properties

This compound is most commonly supplied as a free base or as a more stable hydrobromide salt. The physical state and properties can vary accordingly. The free base is typically a colorless to yellow liquid or semi-solid, while the hydrobromide salt is a crystalline solid.[5][6]

Molecular Structure

The structure consists of a saturated six-membered morpholine ring N-substituted with a 2-bromoethyl group.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common salt forms. It is crucial for researchers to note the significant variation in melting points reported for the hydrobromide salt, which can be attributed to differences in purity and the crystallization methods used.

| Property | This compound (Free Base) | This compound HBr Salt | This compound HCl Salt |

| CAS Number | 89583-07-3[5] | 42802-94-8[7] | 89583-06-2[5] |

| Molecular Formula | C₆H₁₂BrNO[8] | C₆H₁₃Br₂NO[7] | C₆H₁₃BrClNO[5] |

| Molecular Weight | 194.07 g/mol [5] | 274.98 g/mol [7] | 230.53 g/mol [5] |

| Appearance | Colorless to yellow liquid or semi-solid[5][9] | White to yellow/pink crystalline solid[6][7] | Data not available |

| Boiling Point | 219.9 ± 25.0 °C (Predicted)[8] | Data not available | Data not available |

| Melting Point | Data not available | 130-131 °C[10]; 212-216 °C[11]; 222-224 °C[12] | Data not available |

| Flash Point | 87 °C[9] | 222 °C[7] | Data not available |

| Solubility | Likely soluble in organic solvents | Soluble in water, ethanol, acetone, ether[10] | Data not available |

Spectroscopic Profile

While full spectral data is often proprietary to suppliers, a detailed analysis of the molecule's structure allows for an accurate prediction of its spectroscopic signature, which is essential for reaction monitoring and quality control.[7][13]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different sets of methylene (–CH₂–) protons.

-

A triplet around 3.7 ppm for the two protons on the carbon adjacent to the oxygen atom (O-CH₂ -).

-

A triplet around 2.5 ppm for the two protons on the carbon adjacent to the nitrogen atom within the ring (N-CH₂ -CH₂-O).

-

A triplet corresponding to the methylene group attached to the nitrogen (N-CH₂ -CH₂-Br).

-

A triplet for the terminal methylene group attached to the bromine atom (-CH₂-CH₂ -Br), which would be the most downfield of the aliphatic signals due to the deshielding effect of the bromine.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum should display three signals for the morpholine ring carbons and two for the ethyl side chain.

-

Carbons adjacent to the oxygen (C-O) would appear around 67 ppm.

-

Carbons adjacent to the nitrogen (C-N) would appear further upfield.

-

The carbon attached to the bromine (C-Br) would be the most upfield of the side-chain carbons.

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.

-

Strong C-O-C stretching vibrations characteristic of the ether linkage are expected in the 1100-1120 cm⁻¹ region.[8]

-

C-N stretching vibrations will be present.

-

Multiple bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.[8]

-

A C-Br stretching band is expected in the fingerprint region, typically around 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observed for the molecular ion (M⁺ and M+2 peaks) and any bromine-containing fragments, confirming the presence of a single bromine atom.

Chemical Reactivity and Synthesis

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. This facilitates classic SN2 (bimolecular nucleophilic substitution) reactions.[9][14]

This reactivity allows for the facile covalent attachment of the morpholinoethyl moiety to a vast range of substrates, including phenols, thiols, amines, and carbanions. This is a cornerstone strategy in medicinal chemistry for modifying lead compounds to enhance their drug-like properties.[3]

Caption: General Sɴ2 reactivity pathway of this compound.

Laboratory-Scale Synthesis Protocol

This compound can be reliably synthesized from the corresponding alcohol, 2-morpholinoethanol, via an Appel-type reaction. The following protocol is adapted from established procedures.[15]

Rationale: This procedure converts the hydroxyl group, a poor leaving group, into a bromide. Triphenylphosphine and carbon tetrabromide react in situ to form the reactive species that facilitates this transformation under mild conditions, avoiding harsh acids that could protonate and sequester the morpholine nitrogen.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinoethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: To the cooled, stirring solution, add carbon tetrabromide (1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). Caution: The reaction can be exothermic.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct. Wash the solid with additional hexanes.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), to yield the pure 4-(2-bromo-ethyl)-morpholine as a colorless oil.[15]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in a wide range of clinically successful drugs.[2] this compound serves as a key pharmaceutical intermediate, providing a direct and efficient route to incorporate the beneficial morpholinoethyl group into drug candidates.

-

Active Pharmaceutical Ingredient (API) Synthesis: It is a building block in the synthesis of numerous APIs. For example, it is used in the synthesis of precursors for antibiotics like Linezolid and anticancer agents such as Gefitinib.[2][3] The synthesis of APIs is a complex, multi-step process where intermediates like this are crucial for building the final molecular architecture.[][17]

-

Improving Pharmacokinetics: The morpholine group's polarity and hydrogen bond accepting capability often enhance the aqueous solubility of a parent molecule, which can improve oral bioavailability. Its saturated, non-aromatic nature also tends to increase metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Modulating Potency and Selectivity: The specific spatial arrangement and electronic properties of the morpholine ring can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby modulating the potency and selectivity of a drug candidate.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. The compound is classified as harmful and an irritant.[1][18]

Hazard Identification

| Pictogram | GHS Code | Hazard Statement |

| ! | GHS07 | H302: Harmful if swallowed |

| ! | GHS07 | H315: Causes skin irritation |

| ! | GHS07 | H319: Causes serious eye irritation |

| ! | GHS07 | H332: Harmful if inhaled |

| ! | GHS07 | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich and PubChem.[1][18]

Recommended Handling and Storage Protocol

Rationale: The compound is sensitive to air and heat, and the hydrobromide salt is hygroscopic.[9][11] Low temperatures slow decomposition, while an inert atmosphere prevents oxidation or reaction with atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[19]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19]

-

Dispensing: For the liquid free base, use a calibrated syringe or pipette. For the solid salt, use a spatula in a glove box or under a stream of inert gas if it is particularly hygroscopic.

-

Storage: Store the container tightly sealed with paraffin film in a freezer at or below -20 °C.[1] The container should be stored under an inert atmosphere (argon or nitrogen).

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous chemical waste.[6]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[6]

References

- Chemguide. (n.d.). Nucleophilic substitution examples.

- PubChem. (n.d.). This compound hydrobromide.

- FooDB. (2010). Showing Compound Morpholine (FDB008207).

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

- LibreTexts Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.

- PubChem. (n.d.). This compound.

- Synthink. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- ResearchGate. (n.d.). Selected known reactions of morpholine, including those involving its putative radical.

- Royal Society of Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

Sources

- 1. This compound | 89583-07-3 [sigmaaldrich.com]

- 2. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. 89583-06-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. 89583-07-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 42802-94-8: Morpholine,4-(2-bromoethyl)-, hydrobromide… [cymitquimica.com]

- 10. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]

- 11. Morpholine [webbook.nist.gov]

- 12. guidechem.com [guidechem.com]

- 13. 42802-94-8 | this compound hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

- 14. science-revision.co.uk [science-revision.co.uk]

- 15. benchchem.com [benchchem.com]

- 17. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 18. This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound hydrobromide | 42802-94-8 [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 4-(2-Bromoethyl)morpholine for Research Applications

Introduction: 4-(2-Bromoethyl)morpholine and its associated salts are valuable reagents in synthetic chemistry, frequently employed as intermediates in the development of novel pharmaceutical compounds. As a bifunctional molecule containing a reactive bromo-alkyl group and a morpholine moiety, its utility is matched by its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth, risk-based framework for its safe handling and use. The core principle of this document is to treat this compound not just as a chemical irritant, but with the caution required for a potent alkylating agent, a class of compounds known for potential long-term health effects.[1][2]

Section 1: Hazard Identification and Physicochemical Profile

A foundational understanding of a substance's intrinsic properties is the first step in risk mitigation. While standard GHS classifications provide a baseline, the structural alerts within this compound warrant a more profound analysis.

Chemical Identity and Variants

This guide focuses on this compound, though it is often supplied and used as a more stable hydrobromide or hydrochloride salt. The safety precautions outlined are applicable to all forms, as the core hazardous moiety remains the same.

| Property | Information |

| Chemical Name | This compound |

| Synonym(s) | N-(2-Bromoethyl)morpholine |

| CAS Number | 89583-07-3 (Free Base)[3] |

| 42802-94-8 (Hydrobromide Salt)[4][5] | |

| Molecular Formula | C₆H₁₂BrNO[3] |

| Molecular Weight | 194.07 g/mol [3] |

GHS Hazard Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for this compound and its salts.

| Hazard Class | GHS Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[4][5] | GHS07 (Exclamation Mark) | Warning [3][4] |

| Skin Irritation | H315 | Causes skin irritation[4][5] | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319 | Causes serious eye irritation[4][5] | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] | GHS07 (Exclamation Mark) | Warning |

| STOT - Single Exposure | H335 | May cause respiratory irritation[4][5] | GHS07 (Exclamation Mark) | Warning |

| Flammability | H227 | Combustible liquid | (None for this classification) | Warning |

Physicochemical Properties and Storage

Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.

| Property | Value & Conditions | Source(s) |

| Appearance | Colorless to yellow clear liquid; the HBr salt is often a white to pink solid. | |

| Flash Point | 87 °C | |

| Storage Temperature | Store in freezer, under -20°C. Some suppliers recommend 2-8°C. | [3][6] |

| Storage Conditions | Store under an inert atmosphere. It is noted to be air and heat sensitive. | [3] |

| Transport | Requires cold-chain transportation. | [3][7] |

The Alkylating Agent Consideration: A Deeper Look

The primary hazard that demands an elevated level of caution is the presence of the 2-bromoethyl group. Alkylating agents are reactive compounds that transfer an alkyl group to nucleophilic sites on biomolecules, including DNA.[2] This mechanism is the basis for the therapeutic effect of many anticancer drugs but also accounts for their significant toxicity, including carcinogenicity and genotoxicity.[1][2]

While a specific carcinogenicity classification may not be listed for this compound in all databases, its structural class necessitates that it be handled as a potential carcinogen and genotoxin. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.

Section 2: A Risk-Based Framework for Safe Handling

Adherence to the hierarchy of controls provides a systematic and effective approach to mitigating the risks associated with this compound. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, solution preparation, reaction setup, and work-up, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this reagent.

-

Designated Areas: Designate specific areas within the fume hood for handling this compound to prevent cross-contamination.[9]

-

Training: All personnel must be trained on the specific hazards of alkylating agents, the details of the SOPs, and emergency procedures before being permitted to handle the material.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side shields or a face shield. | Protects against splashes and vapors causing serious eye irritation.[4] |

| Hand | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check manufacturer data for breakthrough times. Discard and replace immediately if contamination is suspected.[4] |

| Body | Chemical-resistant lab coat, fully buttoned, with closed-toe shoes. | Prevents contamination of personal clothing and skin.[4] |

| Respiratory | Not required if work is performed within a certified fume hood. For emergencies or situations exceeding exposure limits, a full-face respirator with appropriate cartridges is necessary. | A fume hood provides primary respiratory protection.[4] |

Section 3: Methodologies for Safe Laboratory Use

The following protocols are designed to be self-validating systems, incorporating safety checks and explaining the causality behind each step.

Protocol 3.1: Weighing and Solution Preparation

-

Preparation: Don appropriate PPE. Designate a clean area within the fume hood. Pre-label all vials and beakers.

-

Weighing (Solid Salt): Tare a sealed container (e.g., a vial with a cap) on the balance. Inside the fume hood, transfer the approximate amount of solid to the vial and seal it. Re-weigh the sealed vial to obtain an accurate mass. This "weighing by difference" method minimizes contamination of the balance.

-

Measuring (Liquid Base): Use a calibrated positive displacement pipette or a syringe with a needle to transfer the liquid directly into the reaction vessel inside the fume hood.

-

Dissolution: Add the solvent to the vessel containing the reagent via a syringe or pipette, ensuring the process is contained within the fume hood.

-

Decontamination: Wipe down the exterior of the final solution container. All disposable materials (e.g., pipette tips, wipes) that contacted the chemical must be disposed of as hazardous waste.

Protocol 3.2: Reaction Quenching and Waste Neutralization

-

Rationale: Unreacted alkylating agents in a reaction mixture or waste stream pose a significant hazard. They must be neutralized before work-up or disposal.

-

Procedure:

-

At the end of the reaction, cool the mixture to a safe temperature (e.g., 0 °C).

-

Slowly add a nucleophilic quenching agent. Suitable options include:

-

A solution of sodium thiosulfate (Na₂S₂O₃).

-

An excess of a primary or secondary amine (e.g., diethylamine), if compatible with the reaction products.

-

-

Stir the mixture for a sufficient period (e.g., 1 hour) to ensure complete neutralization of the alkylating agent.

-

Proceed with the standard aqueous work-up only after the quenching step is complete.

-

Section 4: Emergency Management

Preparedness is paramount. All laboratory personnel must know the location of safety equipment and understand emergency procedures.

Caption: A logical workflow for responding to a chemical spill in the laboratory.

First Aid Measures

Immediate and correct first aid can significantly reduce harm.[10]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |

Spill Management Protocol (Minor Spills < 100 mL)

-

Control: Ensure the fume hood is operational.

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium thiosulfate), followed by soap and water.

-

Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]

Conclusion

This compound is a powerful synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. By adopting a comprehensive safety mindset that goes beyond the minimum requirements of an SDS and treats this compound with the respect due to a potent alkylating agent, researchers can effectively mitigate risks. The implementation of the hierarchy of controls, adherence to detailed protocols, and thorough emergency preparedness are the cornerstones of ensuring a safe research environment for everyone.

References

- 4-(2-BroMoethyl)

- This compound | 89583-07-3. Sigma-Aldrich.

- This compound | 89583-07-3. TCI (Shanghai) Development Co., Ltd.

- This compound hydrobromide | C6H13Br2NO. PubChem.

- This compound hydrochloride | 89583-06-2. BLD Pharm.

- 4-[2-(4-Bromophenoxy)

- This compound hydrobromide | 42802-94-8. Sigma-Aldrich.

- SAFETY DATA SHEET for 4-(2-Aminoethyl)-morpholine. Fisher Scientific.

- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.

- This compound Hydrobromide | 42802-94-8. Tokyo Chemical Industry (India) Pvt. Ltd.

- SAFETY DATA SHEET for 4-(2-Aminoethyl)morpholine. Sigma-Aldrich.

- 2-Bromo-2-ethyl-1-(morpholin-4-yl)

- Safety D

- SAFETY DATA SHEET for 1-(2-Bromoethyl)naphtalene. Thermo Fisher Scientific.

- First Aid for Chemical Exposure. (2024). Coast2Coast.

- This compound hydrobromide | 42802-94-8. Biosynth.

- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor

- Safe handling of cytotoxics: guideline recommend

- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.

- Safety Data Sheet for 4-Methylmorpholine 4-oxide.

- How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital.

- This compound | 89583-07-3. BLD Pharm.

Sources

- 1. www3.paho.org [www3.paho.org]

- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 3. This compound | 89583-07-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]

- 7. 89583-07-3|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Synthetic Workhorse and Its Solubility Challenge

An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)morpholine in Organic Solvents

This compound is a vital intermediate in synthetic organic chemistry, particularly within pharmaceutical development. Its bifunctional nature, featuring a reactive bromoethyl group and a versatile morpholine moiety, makes it a key building block for introducing the morpholine ring into target molecules. Morpholine derivatives are prevalent in medicinal chemistry, found in the structures of approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] The successful use of this compound in synthesis—from reaction design and execution to purification and formulation—is fundamentally governed by its solubility in various organic media.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data table. As a Senior Application Scientist, my objective is to provide a framework for understanding, predicting, and experimentally verifying the solubility of this compound. We will explore the causal relationships between its molecular structure and its behavior in different solvents, present a robust methodology for empirical determination, and discuss the practical implications for laboratory work.

Part 1: A Theoretical Framework for Predicting Solubility

Before any solvent is measured, a rigorous theoretical assessment can prevent experimental dead-ends and guide solvent selection. This predictive process is grounded in the foundational principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Molecular Structure Analysis of this compound

To predict solubility, we must first dissect the molecule's structure (Formula: C₆H₁₂BrNO, Molecular Weight: 194.07 g/mol [3][4]):

-

The Polar Head: The morpholine ring is the dominant polar feature. It contains two key functionalities: an ether linkage (-O-) and a tertiary amine (-N-). The electronegative oxygen and nitrogen atoms create bond dipoles, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The overall structure of the morpholine ring is polar.[1]

-

The Alkyl Halide Tail: The 2-bromoethyl group (-CH₂CH₂Br) contributes both polar and non-polar characteristics. The carbon-bromine bond is polar due to the electronegativity difference. However, the ethyl chain itself is a non-polar, hydrophobic component.

Overall Polarity Assessment: this compound is a moderately polar molecule. The polar morpholine ring is the primary driver of its solubility profile, suggesting it will be most soluble in polar solvents. However, the lack of a hydrogen bond donor (like an N-H or O-H group) means its solubility in highly protic solvents like water may be less than that of morpholine itself.

Predicted Solubility Profile

Based on this structural analysis and the known properties of common organic solvents, we can construct a predictive solubility table.[5][6][7] The following table outlines the expected solubility of this compound (free base) across a spectrum of solvents, categorized by their polarity.

| Solvent Class | Example Solvent | Relative Polarity[6] | Dielectric Constant (ε)[5] | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane | 0.009 | 1.88 | Insoluble | The strong polar interactions within this compound cannot be overcome by the weak van der Waals forces offered by hexane. |

| Non-Polar Aromatic | Toluene | 0.099 | 2.38 | Low | Toluene's aromatic ring allows for some weak π-dipole interactions, but it is insufficient to effectively solvate the polar morpholine head. |

| Polar Aprotic (Low Polarity) | Diethyl Ether | 0.117 | 4.34 | Low to Moderate | The ether functionality can interact with the morpholine ring, but the overall low polarity limits extensive solvation. |

| Halogenated | Dichloromethane (DCM) | 0.309 | 8.93 | High | DCM's strong dipole moment can effectively solvate both the polar morpholine ring and the bromoethyl group, making it an excellent solvent candidate. |

| Polar Aprotic (Mid Polarity) | Ethyl Acetate | 0.228 | 6.02 | Moderate | The ester group provides polarity for solvation, but it is less effective than halogenated or more polar aprotic solvents. |

| Polar Aprotic (High Polarity) | Acetone | 0.355 | 20.7 | High | The highly polar carbonyl group in acetone interacts favorably with the dipoles in the solute, leading to good solubility. |

| Polar Aprotic (High Polarity) | Acetonitrile (ACN) | 0.460 | 37.5 | High | ACN has a very large dipole moment and high dielectric constant, making it an excellent solvent for moderately polar compounds. |

| Polar Protic | Ethanol | 0.654 | 24.55 | High | Ethanol can act as a hydrogen bond acceptor for the morpholine nitrogen and has a significant dipole, enabling effective solvation. |

| Polar Protic | Methanol | 0.762 | 32.70 | High | Similar to ethanol, methanol's high polarity and hydrogen bonding capability should result in high solubility. |

| Polar Aprotic (Very High Polarity) | Dimethyl Sulfoxide (DMSO) | 0.444 | 46.68 | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to fully solvate the molecule. |

| Polar Protic (Aqueous) | Water | 1.000 | 80.1 | Low to Moderate | While the morpholine ring imparts some water solubility, the hydrophobic bromoethyl group and the overall molecular size will limit it. Unlike morpholine itself, which is miscible with water[8], this derivative is expected to be only sparingly soluble. |

Note on Salt Form: The hydrobromide salt of this compound (CAS 42802-94-8) is an ionic compound.[9][10] As such, its solubility profile will be drastically different. It is expected to be much more soluble in highly polar protic solvents like water and methanol, and significantly less soluble in non-polar or low-polarity solvents like hexane, toluene, and dichloromethane.

Part 2: Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The following section provides a robust, self-validating protocol for determining the solubility of this compound in a laboratory setting.

Core Principle: The Saturation Method

This protocol uses a standard isothermal saturation method. An excess of the solute is equilibrated with the solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined, yielding the solubility value.

Materials and Equipment

-

Solute: this compound, >95% purity (CAS 89583-07-3)[3]

-

Solvents: High-purity (e.g., HPLC grade) solvents as listed in the table above.

-

Equipment:

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard)

-

Step-by-Step Experimental Workflow

-

Preparation:

-

Set the thermostatic shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

Label vials for each solvent to be tested.

-

-

Sample Addition:

-

Add a pre-weighed excess amount of this compound to each vial. An excess is critical to ensure saturation; a visible amount of undissolved solid or liquid phase should remain at equilibrium. A starting point of ~50-100 mg is often sufficient.

-

Record the exact mass of the solute added.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker.

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete saturation. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

-

Sample Clarification:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solute to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter and dispense the clear, filtered solution into a clean, labeled autosampler vial or volumetric flask. Trustworthiness Note: Filtration is a mandatory step to remove microscopic undissolved particles that would otherwise artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze both the calibration standards and the saturated sample solution using a suitable analytical method (e.g., HPLC-UV).

-

Determine the concentration of the solute in the saturated sample by comparing its response to the calibration curve. The result is the solubility of the compound in that solvent at that temperature.

-

Workflow Visualization

Caption: Experimental workflow for determining solubility via the isothermal saturation method.

Part 3: Practical Applications and Safety Considerations

Leveraging Solubility Data in the Lab

The experimentally determined solubility data is not merely an academic exercise; it directly informs critical decisions in synthetic chemistry:

-

Reaction Solvent Selection: For a reaction involving this compound, a solvent in which it has high solubility (e.g., DCM, ACN, DMSO) is generally preferred to ensure a homogeneous reaction mixture and optimal reaction rates.

-

Purification Strategy:

-